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molecular formula C15H11F3N2 B8590571 2-(4-Methylphenyl)-6-trifluoromethylimidazo[1,2-a]-pyridine

2-(4-Methylphenyl)-6-trifluoromethylimidazo[1,2-a]-pyridine

Cat. No. B8590571
M. Wt: 276.26 g/mol
InChI Key: RYPXVAPBVWFYKH-UHFFFAOYSA-N
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Patent
US04767755

Procedure details

10 g (0.0616 mole) of 2-amino-5-trifluoromethylpyridine and 17.5 g (0.0616 mole) of 1-bromo-2-(4-methylphenyl)-2-ethanone are mixed in 200 ml of n-propanol and the solution is heated to reflux. At the end of the reaction, the reaction mixture is concentrated under reduced pressure and the evaporation residue taken up with water and treated with an excess of ammonia solution until the pH is basic. The imidazopyridine is extracted with dichloromethane and purified by chromatography. 11.95 g (56%) of white solid are obtained. M.p. 187°-188° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.Br[CH2:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)=O>C(O)CC>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]([C:14]2[N:1]=[C:2]3[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]3[CH:13]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
17.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to reflux
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with an excess of ammonia solution until the pH
EXTRACTION
Type
EXTRACTION
Details
The imidazopyridine is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C(F)(F)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.95 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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